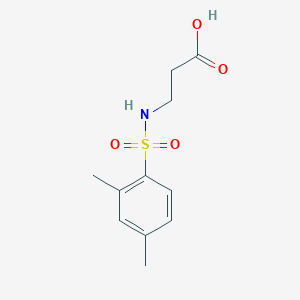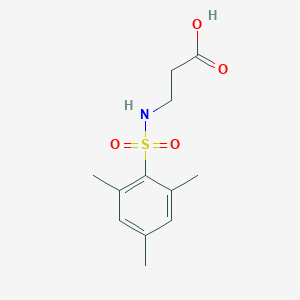![molecular formula C19H22N2OS B498787 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B498787.png)
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a 2-(4-tert-butylphenoxy)ethylthio substituent, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions. Common reagents used in this step include hydrochloric acid, sulfuric acid, or sodium hydroxide.
-
Introduction of the 2-(4-tert-butylphenoxy)ethylthio Substituent: : The 2-(4-tert-butylphenoxy)ethylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 2-(4-tert-butylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
-
Substitution: : The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole has several scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
-
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-tert-butylphenoxy)ethyl]thio}-1-methyl-1H-benzimidazole
- 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole derivatives with different substituents
Uniqueness
This compound is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness can lead to different biological activities and applications compared to other benzimidazole derivatives. The presence of the 2-(4-tert-butylphenoxy)ethylthio group can enhance its lipophilicity, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2OS/c1-19(2,3)14-8-10-15(11-9-14)22-12-13-23-18-20-16-6-4-5-7-17(16)21-18/h4-11H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
WLBGEAAHKRWDNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498706.png)
![1-methyl-N-(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498707.png)
![N-(2,4-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498708.png)
![N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498710.png)
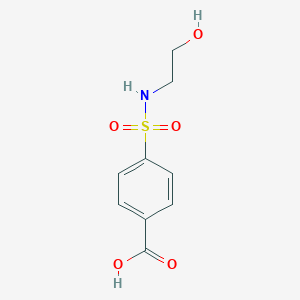
![3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid](/img/structure/B498715.png)
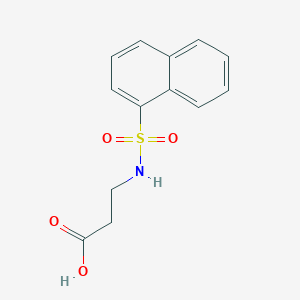
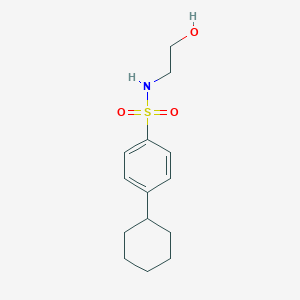
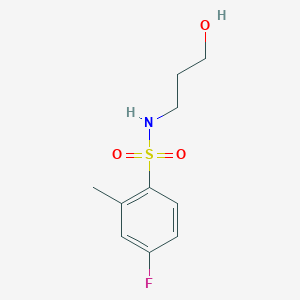
![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498721.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498725.png)
